molecular formula C20H26N4O3 B5570977 6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5570977
M. Wt: 370.4 g/mol
InChI Key: IJDSTTCLSZWSEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, akin to the core structure of the compound , involves strategic methodologies to incorporate functional groups and achieve the desired complexity. One approach detailed by Yang et al. (2015) describes the efficient synthesis of 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives from ethyl α-benzotriazolyl-α-morpholinoacetate via reactions catalyzed by Ga(OTf)3, yielding compounds with moderate to good yields. This process highlights the potential synthetic routes for constructing similar compounds by introducing specific functional groups at strategic positions on the imidazo[1,2-a]pyridine scaffold (Yang et al., 2015).

Molecular Structure Analysis

The structural integrity and complexity of imidazo[1,2-a]pyridine derivatives are pivotal for their chemical and physical properties. Saldabol et al. (1971) investigated the aminomethylation reactions of 2-(2-furyl)imidazo[1,2-a]-pyridine, which primarily occurs at the 3 position of the imidazopyridine system. This research provides insights into the reactive sites and structural motifs of similar compounds, underscoring the influence of molecular structure on the compound's reactivity and interaction with other molecules (Saldabol et al., 1971).

Scientific Research Applications

Antitubercular and Antifungal Activities Compounds featuring morpholine, piperidine, and imidazopyridine systems have been synthesized and evaluated for their antitubercular and antifungal activities. The presence of these functionalities suggests potential application in the development of new therapeutics against tuberculosis and fungal infections (Manjoor. Syed et al., 2013).

Aminomethylation Reactions The aminomethylation of imidazo[1,2-a]pyridine derivatives, which is a key reaction for introducing morpholine and piperidine moieties, plays a critical role in the modification of pharmacophores for drug development. This process enhances the molecular diversity and potential biological activity of these compounds (N. O. Saldabol et al., 1971).

Dyes for Synthetic-Polymer Fibres Compounds derived from naphthalic anhydride and incorporating morpholino and piperidino groups have been used to synthesize dyes for synthetic-polymer fibers. These dyes, offering a range of yellow to orange colors, demonstrate the compound's relevance in material science, particularly in the textile industry (A. T. Peters et al., 1985).

Metal Oxide Solubilization The functionalization of ionic liquids with carboxyl groups, including those derived from morpholine and piperidine, highlights an application in the selective dissolution of metal oxides. This has implications for the recycling and processing of metals, demonstrating the compound's utility in green chemistry and materials processing (P. Nockemann et al., 2008).

Anticancer Activity Compounds incorporating piperazine, morpholine, and imidazopyridine functionalities have been synthesized and evaluated for their anticancer activities. Such studies indicate the potential for these compounds to serve as leads in the development of new anticancer agents, further underscoring the compound's relevance in medicinal chemistry (Sandeep Kumar et al., 2013).

properties

IUPAC Name

3-[1-(imidazo[1,2-a]pyridine-6-carbonyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c25-19(22-11-13-27-14-12-22)4-1-16-5-8-23(9-6-16)20(26)17-2-3-18-21-7-10-24(18)15-17/h2-3,7,10,15-16H,1,4-6,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDSTTCLSZWSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCOCC2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(3-Morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine

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